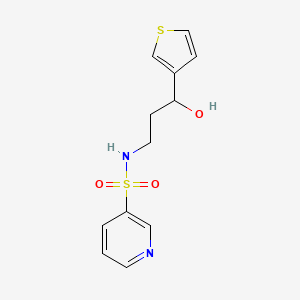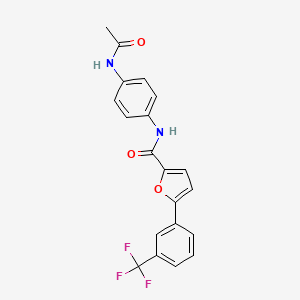
2-(2-fluorophenoxy)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2-fluorophenoxy)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride" is a complex organic molecule with a unique structure combining a fluorophenoxy group, a thiadiazine ring, and a piperazine moiety. This compound exhibits interesting pharmacological and chemical properties, making it relevant in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple reaction steps:
Formation of the fluorophenoxy intermediate: : This involves a nucleophilic substitution reaction where fluorobenzene reacts with a phenoxide ion to form 2-fluorophenol.
Synthesis of the thiadiazine ring: : The thiadiazine moiety can be synthesized through a cyclization reaction involving thiosemicarbazide and a suitable aldehyde or ketone.
Formation of the piperazine intermediate: : This can be synthesized by reacting ethylenediamine with a dihalide.
Coupling reactions: : The three intermediates are then coupled through nucleophilic substitution and condensation reactions under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production process would be optimized for scale, involving:
Efficient mixing and reaction control: : Continuous flow reactors might be employed to ensure consistent reaction conditions and yield.
Purification processes: : The use of crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation and reduction: : This compound can undergo oxidation and reduction reactions, altering its electronic configuration and possibly its pharmacological activity.
Substitution reactions: : Given the presence of halogen (fluorine) and heterocyclic rings, it can undergo both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: : Depending on the specific functional groups involved, various nucleophiles and electrophiles can be used to substitute different parts of the molecule.
Major Products Formed
Oxidation products: : Depending on the site of oxidation, hydroxylated or carbonyl derivatives might be formed.
Reduction products: : Reduced derivatives with altered functional groups (e.g., alcohols or amines).
Scientific Research Applications
This compound is utilized in various scientific research domains:
Chemistry: : As a reagent or intermediate in organic synthesis.
Biology: : For studying interactions with biological macromolecules and pathways.
Medicine: : Potential use as a pharmacological agent due to its unique structure.
Industry: : In the production of other complex molecules or materials.
Mechanism of Action
Mechanism
The exact mechanism depends on the specific application, but typically involves:
Binding to molecular targets: : Such as enzymes or receptors.
Modulation of biochemical pathways: : Altering the activity of key pathways involved in physiological processes.
Molecular Targets and Pathways
Enzymes: : It might inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: : It could bind to receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorophenyl)piperazine: : Shares the piperazine and fluorophenyl groups but lacks the thiadiazine ring.
5-phenyl-6H-1,3,4-thiadiazine derivatives: : Similar core structure but different substituents.
Uniqueness
Structural complexity: : The combination of fluorophenoxy, thiadiazine, and piperazine groups is unique, contributing to its distinct chemical and pharmacological properties.
Functional diversity: : Offers a wide range of functional group reactions and interactions, making it versatile in research applications.
This detailed overview covers the essential aspects of the compound "2-(2-fluorophenoxy)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride," highlighting its synthetic routes, reactions, applications, and uniqueness among similar compounds. How's that for a starting point?
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S.ClH/c22-17-8-4-5-9-19(17)28-14-20(27)25-10-12-26(13-11-25)21-24-23-18(15-29-21)16-6-2-1-3-7-16;/h1-9H,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPBSIDEIYIWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2526784.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)

![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2526788.png)
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-chlorobenzene-1-sulfonate](/img/structure/B2526789.png)
![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2526795.png)
![1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2526797.png)





